molecular formula C19H24N2O4S2 B2996960 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 1005300-81-1

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2996960
CAS No.: 1005300-81-1
M. Wt: 408.53
InChI Key: MBFNNJYDSVDQTK-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methanesulfonyl group attached to a tetrahydroquinoline ring, which is further connected to a trimethylbenzene sulfonamide moiety.

Properties

IUPAC Name

2,4,6-trimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-13-10-14(2)19(15(3)11-13)27(24,25)20-17-7-8-18-16(12-17)6-5-9-21(18)26(4,22)23/h7-8,10-12,20H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFNNJYDSVDQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline intermediate, which is then subjected to sulfonylation reactions to introduce the methanesulfonyl group. The final step involves the coupling of this intermediate with 2,4,6-trimethylbenzene-1-sulfonyl chloride under controlled conditions to yield the desired compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide has found applications in various scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide can be compared with similar compounds such as:

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide
  • N-(2-hydroxyethyl)-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanediamide

These compounds share structural similarities but differ in their functional groups and overall chemical properties, which can influence their reactivity and applications.

Biological Activity

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a tetrahydroquinoline moiety and a sulfonamide group. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it suitable for various biological studies.

  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 358.44 g/mol

Antimicrobial Properties

Research indicates that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide exhibits significant antimicrobial activity. It targets key enzymes involved in bacterial cell wall synthesis, particularly MurD and GlmU. By inhibiting these enzymes, the compound demonstrates bactericidal effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)4 µg/mL

The compound's stability in various organic solvents allows for effective microbiological assays.

The mechanism of action involves the binding of the compound to bacterial enzymes essential for cell wall synthesis. This binding disrupts normal bacterial function and inhibits growth:

  • Enzyme Inhibition : The compound binds to MurD and GlmU enzymes.
  • Disruption of Cell Wall Synthesis : Inhibition leads to impaired bacterial growth and cell lysis.
  • Potential Resistance Overcoming : Its efficacy against MRSA suggests potential use against antibiotic-resistant strains.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds and their implications in medicinal chemistry:

  • A study demonstrated that derivatives of tetrahydroquinoline exhibited significant antimicrobial effects against resistant bacterial strains .
  • Another research article reported that compounds with sulfonamide groups showed enhanced antibacterial properties due to their ability to inhibit dihydropteroate synthase .

Potential Therapeutic Applications

Given its mechanism of action and biological activity, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide may have applications beyond antimicrobial therapy:

  • Anti-inflammatory Applications : The structural features may allow exploration in anti-inflammatory research.
  • Anticancer Potential : Similar compounds have been studied for anticancer properties due to their ability to modulate cellular pathways .

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